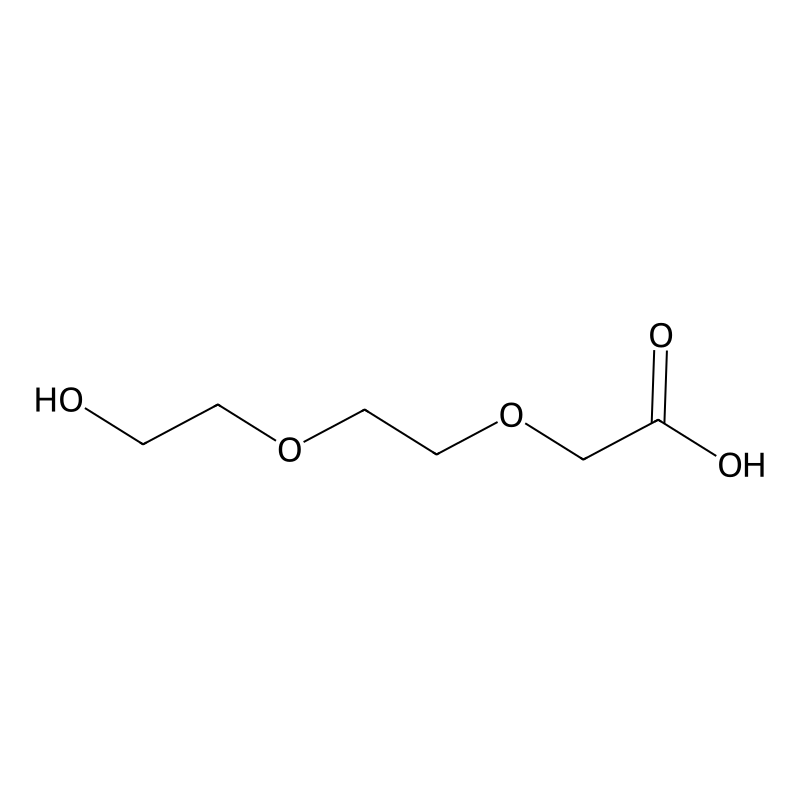

Hydroxy-PEG2-CH2COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Limited Research Availability

Factual information regarding the scientific research applications of 2-(2-Hydroxyethoxy)ethoxy]acetic acid (sometimes abbreviated as HEEAA) is currently limited. While some databases mention this compound, there is a scarcity of published research exploring its potential uses [, , ].

HEAA is a carboxylic acid containing an ethoxy (-CH2CH2O-) chain attached to a acetic acid (CH3COOH) group []. It's a metabolite, a product of the body's breakdown process for certain chemicals [].

Molecular Structure Analysis

HEAA has a central carbon atom bonded to a carboxyl group (C=O-OH) and an ethoxy chain. The ethoxy chain has two ether groups (C-O-C) and ends with a hydroxyl group (OH) []. This structure suggests potential for hydrogen bonding due to the presence of multiple O-H groups.

Chemical Reactions Analysis

The primary scientific research on HEAA involves its role as a metabolite:

- Formation: HEAA is the main metabolite of 1,4-dioxane, a solvent used in industrial processes []. The body breaks down 1,4-dioxane into HEAA for excretion [].

Physical And Chemical Properties Analysis

Specific data on HEAA's physical and chemical properties are limited in publicly available scientific sources.

- Formation of Amide Bonds: The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) to form stable amide bonds .

- Esterification: The carboxylic acid can also react with alcohols to form esters, which are useful in drug delivery systems.

- Conjugation Reactions: Hydroxy-PEG2-CH2COOH can be used to conjugate various biomolecules, enhancing their pharmacokinetic properties .

Hydroxy-PEG2-CH2COOH exhibits significant biological activity, particularly in drug delivery and therapeutic applications. Its PEG structure contributes to:

- Increased Solubility: Enhances the solubility of hydrophobic drugs in aqueous environments.

- Reduced Immunogenicity: The PEGylation process reduces the immunogenic response when used in therapeutic proteins or peptides.

- Improved Pharmacokinetics: By modifying the distribution and clearance rates of drugs, Hydroxy-PEG2-CH2COOH can prolong the therapeutic effect of administered compounds .

The synthesis of Hydroxy-PEG2-CH2COOH typically involves the following methods:

- Polymerization: Starting from ethylene oxide or propylene oxide, polymerization can be conducted under controlled conditions to produce polyethylene glycol chains with hydroxyl end groups.

- Functionalization: The hydroxyl groups are then reacted with chloroacetic acid or similar reagents to introduce the carboxylic acid functionality.

- Purification: The final product is purified through methods such as dialysis or chromatography to achieve the desired purity level (≥95%) .

Hydroxy-PEG2-CH2COOH has numerous applications across various fields:

- Drug Delivery Systems: Used as a linker in drug formulations to improve solubility and bioavailability.

- Bioconjugation: Serves as a scaffold for attaching drugs or targeting moieties to proteins and peptides.

- Nanotechnology: Employed in the development of nanocarriers for targeted therapy.

- Medical Research: Utilized in studies involving PROTAC (Proteolysis Targeting Chimeras) technology for targeted protein degradation .

Research into the interactions of Hydroxy-PEG2-CH2COOH has shown its effectiveness in forming stable conjugates with various biomolecules. These interactions are critical for:

- Targeted Drug Delivery: Enhancing the specificity of drug action by conjugating targeting ligands to therapeutic agents.

- Stability Studies: Investigating how modifications affect stability and efficacy in biological systems .

Similar Compounds

Hydroxy-PEG2-CH2COOH shares structural similarities with other PEG derivatives. Here are some comparable compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Amine-Polyethylene Glycol 2-Carboxylic Acid | Amino and Carboxylic Acid | Reactive amine group for conjugation |

| Methoxy-Polyethylene Glycol | Methoxy Group | Increased hydrophobicity |

| Fmoc-NH-Polyethylene Glycol 2-Carboxylic Acid | Fmoc Protected Amine | Used for solid-phase peptide synthesis |

| Thiol-Polyethylene Glycol | Thiol Group | Useful for click chemistry applications |

Each of these compounds has unique functionalities that cater to specific applications, but Hydroxy-PEG2-CH2COOH stands out due to its balance between hydrophilicity and reactivity, making it particularly effective in bioconjugation and drug delivery systems .

Hydroxy-PEG2-CH2COOH is a heterobifunctional PEG derivative with the following identifiers:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[2-(2-Hydroxyethoxy)ethoxy]acetic acid | |

| CAS Number | 51951-04-3 | |

| Molecular Formula | C₆H₁₂O₅ | |

| Molecular Weight | 164.16 g/mol | |

| Synonyms | HO-PEG2-CH2COOH, PEG2-CH2COOH |

Its structure comprises a triethylene glycol backbone (PEG2) with a terminal hydroxyl group and a carboxylic acid moiety. The hydroxyl group enables further derivatization, while the carboxylic acid facilitates amide bond formation with primary amines.

Historical Development and Scientific Discovery

While specific historical records for Hydroxy-PEG2-CH2COOH are limited, its development aligns with advancements in PEG chemistry and targeted therapy. Key milestones include:

- PEG Chemistry Foundations: PEG derivatives emerged in the mid-20th century for industrial and biomedical applications. Hydroxy-PEG2-CH2COOH’s synthesis likely evolved from methods used to produce carboxylic acid-functionalized PEGs.

- PROTAC Integration: The compound gained prominence in the 2010s as a linker in PROTACs, enabling the degradation of target proteins via the ubiquitin-proteasome system.

- Bioconjugation Optimization: Its bifunctional design addresses challenges in ADC and PROTAC stability, solubility, and target-specific delivery.

Position within PEG-Derivative Classification System

Hydroxy-PEG2-CH2COOH belongs to the heterobifunctional PEG category, distinguished by its dual reactive termini. A comparative analysis of PEG derivatives is provided below:

| Functional Group | Hydroxy-PEG2-CH2COOH | Amine-PEG-COOH | Methoxy-PEG | Maleimide-PEG |

|---|---|---|---|---|

| End Groups | -OH, -COOH | -NH₂, -COOH | -OCH₃, -OH | -Maleimide, -COOH |

| Reactivity | Amide coupling, hydroxyl derivatization | Amide coupling, nucleophilic substitution | Hydrophobic shielding, inert | Thiol conjugation |

| Applications | PROTACs, ADCs, hydrogel cross-linkers | Peptide synthesis, antibody conjugation | Drug solubilization, stealth coatings | Site-specific drug delivery |

This classification highlights its utility in multi-step bioconjugation workflows.

Significance in Chemical Research Literature

Hydroxy-PEG2-CH2COOH’s research impact is evident in its role as a PROTAC linker and crosslinker:

- PROTAC Synthesis: It enables the conjugation of E3 ligase ligands (e.g., cereblon) and target protein binders (e.g., kinase inhibitors), facilitating proteasomal degradation of disease-associated proteins.

- Solubility Enhancement: The PEG backbone improves aqueous solubility of hydrophobic payloads, critical for in vivo applications.

- Structural Flexibility: The ether linkages permit conformational adjustments, optimizing interactions with therapeutic targets.

Theoretical Framework in Heterobifunctional Linker Chemistry

Hydroxy-PEG2-CH2COOH exemplifies modular linker design principles:

- Reactive Complementarity: The hydroxyl group can be functionalized with reactive handles (e.g., NHS esters, maleimides), while the carboxylic acid reacts with amines via carbodiimide chemistry.

- Stoichiometric Control: Its bifunctionality allows precise 1:1 conjugation ratios, minimizing undesired crosslinking.

- Pharmacokinetic Optimization: PEG spacers reduce renal clearance and immune recognition, extending systemic exposure.

Established Synthetic Routes

Classical Williamson Ether Formation

The traditional synthesis of Hydroxy-PEG2-CH2COOH relies fundamentally on the Williamson ether synthesis mechanism, which involves nucleophilic substitution reactions between alkoxide ions and alkyl halides [5] [6]. The established synthetic route typically begins with ethylene glycol as the starting material, followed by sequential ethoxylation and functionalization steps [7] [8].

The primary synthetic pathway involves the following sequential transformations: ethylene glycol undergoes controlled ethoxylation using ethylene oxide under basic conditions to generate the desired PEG2 chain length [9] [7]. The terminal hydroxyl groups are then differentially functionalized through selective protection and deprotection strategies. One terminus is converted to a carboxylic acid functionality through oxidation or carboxylation reactions, while the other remains as a free hydroxyl group [4].

Traditional Ethoxylation Process

Industrial-scale production employs the ethoxylation process, where ethylene oxide is systematically added to initiator molecules under controlled temperature and pressure conditions [11] [9]. For Hydroxy-PEG2-CH2COOH synthesis, the process typically operates at temperatures between 120-180°C using sodium hydroxide or potassium hydroxide as catalysts [7]. The reaction proceeds through anionic ring-opening polymerization mechanism, allowing precise control over the degree of polymerization [12].

The ethoxylation process for PEG2 derivatives requires careful stoichiometric control to achieve the desired molecular weight of approximately 164 daltons [1] [2]. The reaction kinetics must be optimized to prevent overpolymerization while ensuring complete conversion of starting materials [13] [7].

Modern Synthetic Approaches and Innovations

One-Pot Synthesis Methodology

Recent advances in PEG synthesis have introduced innovative one-pot methodologies that significantly streamline the production process [14] [15]. The stepwise one-pot synthesis approach, developed by researchers at Michigan Technological University, enables the synthesis of monodisperse PEG derivatives through sequential deprotection and coupling reactions in a single reaction vessel [14] [16].

This methodology employs base-labile protecting groups, such as phenethyl groups, instead of traditional acid-labile protecting groups like dimethoxytrityl [14] [15]. The synthetic cycle consists of deprotonation using potassium hexamethyldisilazide (KHMDS) followed by immediate coupling with activated monomers [16]. This approach eliminates the need for intermediate purification steps and reduces overall reaction time from days to hours [15].

The one-pot approach offers several distinct advantages: reduced solvent consumption, elimination of chromatographic purification steps, and improved overall yields ranging from 75-90% [15]. Temperature control during the process is critical, with reactions typically conducted at 20-60°C to prevent side reactions and maintain product integrity [14].

Solid-Phase Synthesis Innovations

Solid-phase synthesis represents another significant advancement in PEG derivative production [17] [18]. This methodology utilizes polymer-supported synthesis platforms, typically employing Wang resin as the solid support [17]. The synthetic approach involves anchoring one end of the growing PEG chain to the solid support while conducting sequential elongation reactions [18].

The solid-phase methodology offers several operational advantages: simplified purification through washing procedures, potential for automation, and elimination of chromatographic separations [17]. The synthetic cycle involves deprotonation of resin-bound intermediates using potassium tert-butoxide, followed by coupling with activated PEG monomers [18]. Final products are released from the solid support using trifluoroacetic acid treatment [17].

Click Chemistry Applications

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a powerful tool for PEG functionalization [19] [20]. This approach enables the efficient synthesis of complex PEG architectures under mild reaction conditions [19]. The click chemistry methodology is particularly valuable for introducing diverse functional groups onto PEG scaffolds without affecting the polymer backbone integrity [20].

Desymmetrization Strategies for OEG Functionalization

Silver Oxide-Mediated Monotosylation

Desymmetrization of symmetric PEG diols represents a critical challenge in producing heterobifunctional derivatives like Hydroxy-PEG2-CH2COOH [21] [22]. Silver oxide-mediated monotosylation has emerged as a highly effective strategy for achieving selective monofunctionalization [22].

The process utilizes silver oxide (Ag₂O) and potassium iodide as a catalytic system to promote selective tosylation of one hydroxyl group in symmetric PEG diols [22]. The reaction mechanism involves the formation of a semi-circular PEG conformation induced by Ag₂O, bringing the two hydroxyl groups into proximity and creating differential reactivity [22]. This approach yields 71-76% of monofunctional PEG tosylate, significantly exceeding the statistical 50% yield expected from random functionalization [22].

Silica Gel-Supported Desymmetrization

An alternative desymmetrization strategy employs silica gel as a solid support for selective PEG functionalization [21]. This methodology involves anchoring one hydroxyl group of the PEG diol to functionalized silica gel, followed by modification of the free hydroxyl group [21]. The desymmetrized PEG is subsequently cleaved from the solid support to yield the desired heterobifunctional product [21].

The silica gel-supported approach offers several advantages: mild reaction conditions, high selectivity, and straightforward product isolation [21]. The methodology is particularly suitable for laboratory-scale synthesis and can accommodate various PEG molecular weights [21].

Green Chemistry Approaches to Synthesis

Enzymatic Synthesis Using CALB

Enzymatic synthesis represents an environmentally sustainable approach to PEG derivative production [23] [24]. Candida antarctica lipase B (CALB) has been successfully employed for the synthesis of PEG conjugates under mild reaction conditions [23] [25].

The enzymatic approach operates at moderate temperatures (45-50°C) and utilizes renewable catalysts [23]. CALB-catalyzed synthesis enables precise control over regioselectivity and minimizes the formation of unwanted side products [24]. The enzyme can be recycled multiple times without significant loss of catalytic activity, making the process economically viable [23].

Supercritical Carbon Dioxide Synthesis

Supercritical carbon dioxide (scCO₂) has been investigated as a green solvent for PEG synthesis reactions [23]. This approach replaces traditional organic solvents with environmentally benign CO₂, significantly reducing the environmental impact of the synthesis process [23].

The scCO₂ methodology has been successfully applied to click chemistry reactions for PEG functionalization [23]. The process operates under optimized pressure and temperature conditions, achieving synthesis success rates exceeding 82% [23]. The use of scCO₂ eliminates solvent disposal issues and enables straightforward product recovery [23].

Polyethylene Glycol as Reaction Medium

An innovative green chemistry approach utilizes PEG itself as both reactant and reaction medium [26] [27]. PEG-400 has been demonstrated as an effective biodegradable polymeric solvent for various organic transformations [26]. This approach eliminates the need for volatile organic solvents and enables product isolation through simple precipitation procedures [27].

Industrial-Scale Production Methods

Continuous Flow Processing

Industrial production of Hydroxy-PEG2-CH2COOH increasingly employs continuous flow processing technologies [13] [12]. These systems offer superior heat and mass transfer characteristics compared to batch processes, enabling better control over reaction conditions [13].

Continuous flow reactors typically operate with steel construction and feature circulating pumps with external heat exchangers [13]. The process begins with preheating of raw materials, followed by controlled addition of ethylene oxide to achieve the desired degree of polymerization [11]. Real-time monitoring systems ensure consistent product quality and enable rapid response to process deviations [12].

Process Integration and Optimization

Modern industrial facilities integrate PEG synthesis with downstream purification processes to maximize efficiency [13]. The production sequence typically includes ethoxylation, purification, and functionalization steps in a coordinated manufacturing campaign [12].

Quality control systems monitor critical process parameters including temperature, pressure, catalyst concentration, and reaction time [28]. Advanced process control algorithms optimize reaction conditions to achieve target molecular weight distributions while minimizing energy consumption [12].

Purification Techniques and Quality Control Parameters

Size Exclusion Chromatography

Size exclusion chromatography (SEC) serves as the primary analytical technique for molecular weight determination and polydispersity assessment. The method separates PEG molecules based on their hydrodynamic volume, providing detailed information about molecular weight distribution.

Modern SEC systems employ multiple detection methods including differential refractive index, charged aerosol detection, and multi-angle light scattering. These complementary detection techniques enable comprehensive characterization of PEG molecular weight, polydispersity, and structural architecture.

Mass Spectrometry Characterization

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) provides definitive molecular weight determination for PEG derivatives. The technique requires careful optimization of matrix selection and sample preparation to achieve optimal ionization efficiency.

Electrospray ionization mass spectrometry (ESI-MS) with post-column addition of charge-reducing agents has emerged as a powerful technique for PEG analysis. The use of triethylamine or diethylmethylamine as charge-stripping agents simplifies mass spectral interpretation and enables accurate molecular weight determination.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy serves as the definitive method for structural characterization and purity assessment of PEG derivatives. The technique provides quantitative information about end-group functionality, degree of polymerization, and structural integrity.

Advanced NMR techniques including diffusion-ordered spectroscopy (DOSY) enable molecular size determination and provide insights into polymer conformation in solution. Two-dimensional NMR methods facilitate detailed structural elucidation of complex PEG architectures.

Analytical Characterization of Synthetic Products

Infrared Spectroscopy Analysis

Fourier transform infrared (FTIR) spectroscopy provides valuable structural information for PEG derivatives. The characteristic C-O-C stretching vibration at 1110 cm⁻¹ serves as a diagnostic peak for PEG identification and quantification.

Modern FTIR analysis employs spectral subtraction techniques to isolate PEG-specific absorption bands from overlapping signals. The integrated absorbance in the 1000-1170 cm⁻¹ region provides quantitative information about PEG concentration. Attenuated total reflectance (ATR) methods enable direct analysis without extensive sample preparation.

Quality Control Parameters

Critical quality attributes for Hydroxy-PEG2-CH2COOH include molecular weight, polydispersity, end-group functionality, moisture content, and residual impurities [28]. Molecular weight determination employs gel permeation chromatography with multiple detection systems.

End-group functionality assessment utilizes ¹H NMR integration ratios and chemical derivatization methods [28]. Moisture content determination employs Karl Fischer titration to ensure storage stability [28]. Heavy metals analysis using inductively coupled plasma mass spectrometry ensures compliance with pharmaceutical specifications [28].

Ultra-High Performance Liquid Chromatography Methods

UHPLC-Q-TOF/MS has been developed for comprehensive multi-critical quality attribute analysis. This methodology enables simultaneous determination of average degree of polymerization, molecular weight distribution, and polydispersity.

The analytical strategy employs mathematical models based on logarithmic relationships between degree of polymerization and retention time. A comprehensive database containing over 220 PEG components enables rapid identification and characterization. The method provides high efficiency for quality control applications and regulatory compliance.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Wikipedia

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.